N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide
Overview
Description
N-(bicyclo[221]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide typically involves multiple steps. The starting materials often include bicyclo[2.2.1]heptane derivatives and piperazine. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:
N-(bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine:
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another compound with a bicyclic structure, used in different industrial applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S2/c1-20(17,18)16-6-4-15(5-7-16)13(19)14-12-9-10-2-3-11(12)8-10/h10-12H,2-9H2,1H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGEJSXUISJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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